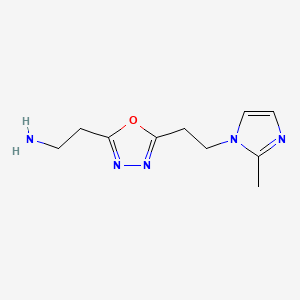

2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

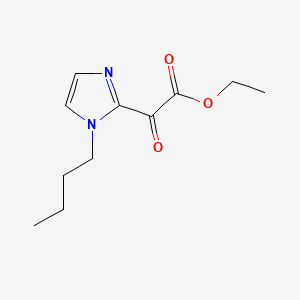

This compound is a derivative of imidazole, which is a planar five-membered ring. It is a heterocycle with two nitrogen atoms and three carbon atoms . The imidazole ring is a common feature in many important biological molecules, including histidine and the nucleic acids guanine and adenine .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, an ethyl group, and an oxadiazole ring. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, or as bases in elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, imidazole derivatives are relatively stable compounds. They are often solids at room temperature, and many are soluble in water .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One of the notable applications of 1,3,4-oxadiazole derivatives is in corrosion inhibition. A study by Ammal et al. (2018) detailed the synthesis of three 1,3,4-oxadiazole derivatives and evaluated their corrosion inhibition ability towards mild steel in sulfuric acid. These inhibitors showed mixed type behaviour and high efficiency in protecting mild steel surfaces, as supported by gravimetric, electrochemical, and SEM analyses (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Antifungal Activities

Another research area involves the synthesis of new compounds derived from 1H-imidazole to study their biological activity. Al-badrany et al. (2019) synthesized new 1,3,4-oxadiazole compounds from 1H-imidazole and evaluated their antibacterial activity against common bacteria, showing significant activity compared to standard antibiotics (Al-badrany, Mohammed, & Alasadi, 2019).

Interaction with DNA and Cytotoxicity Studies

Cu(II) complexes with tridentate ligands derived from 1H-imidazole have been synthesized and characterized, revealing good DNA binding propensity and cytotoxicity against cancer cell lines. Kumar et al. (2012) demonstrated the compounds' ability to induce minor structural changes in calf thymus DNA and exhibited notable DNA cleavage activity (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

Synthesis and Structural Characterization

The crystal structure of azilsartan methyl ester, a compound related to the 1,3,4-oxadiazole and imidazole classes, was determined by Li et al. (2015), showcasing the compound's molecular configuration and interactions within its crystalline form (Li, Liu, Zhu, Chen, & Sun, 2015).

Synthesis of Derivatives for Biological Evaluation

Rajkumar et al. (2014) reported the synthesis of piperazine derivatives incorporating 1H-imidazol-1-yl moieties, which were characterized and evaluated for their antimicrobial activities, indicating the potential for pharmaceutical applications (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[5-[2-(2-methylimidazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c1-8-12-5-7-15(8)6-3-10-14-13-9(16-10)2-4-11/h5,7H,2-4,6,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJLJDSVFIABBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC2=NN=C(O2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676571 |

Source

|

| Record name | 2-{5-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)ethanamine | |

CAS RN |

1223748-26-2 |

Source

|

| Record name | 2-{5-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)

![6-Nitro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B595248.png)

![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)